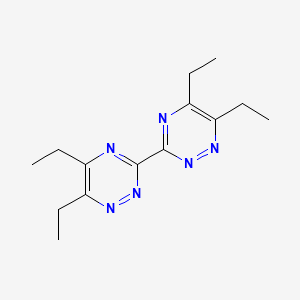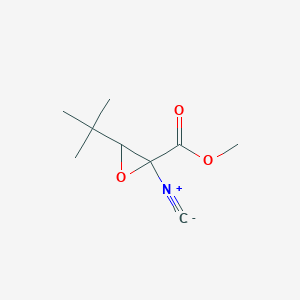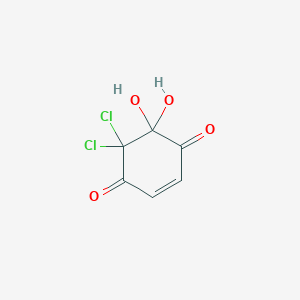
5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione is a chemical compound with a unique structure that includes two chlorine atoms and two hydroxyl groups attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione typically involves the chlorination of cyclohexene derivatives followed by hydroxylation. One common method includes the reaction of cyclohexene with chlorine gas under controlled conditions to introduce the chlorine atoms. Subsequent hydroxylation can be achieved using reagents such as hydrogen peroxide or other oxidizing agents to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can remove the chlorine atoms or hydroxyl groups, leading to different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction can produce dechlorinated or dehydroxylated derivatives.
Aplicaciones Científicas De Investigación
5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorine and hydroxyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. Pathways involved may include oxidative stress responses and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetrone:
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione: Another related compound with multiple hydroxyl groups.
Uniqueness
5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role in scientific research highlight its importance in the field of chemistry.
Propiedades
Número CAS |
91948-46-8 |
|---|---|
Fórmula molecular |
C6H4Cl2O4 |
Peso molecular |
211.00 g/mol |
Nombre IUPAC |
5,5-dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C6H4Cl2O4/c7-5(8)3(9)1-2-4(10)6(5,11)12/h1-2,11-12H |
Clave InChI |
LVOBJCMQTGNPQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)C(C(C1=O)(O)O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dimethyl-2-oxa-1,4-diazaspiro[4.6]undeca-6,8,10-trien-3-one](/img/structure/B14363541.png)
![2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one](/img/structure/B14363546.png)
![3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine](/img/structure/B14363553.png)
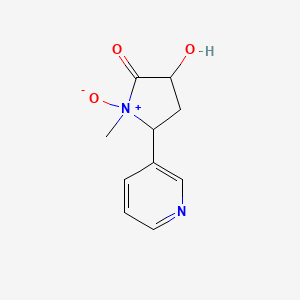
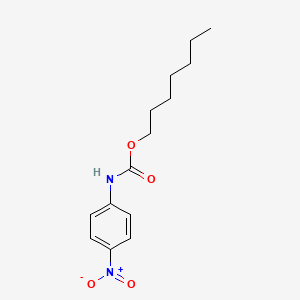
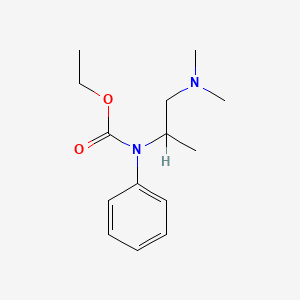
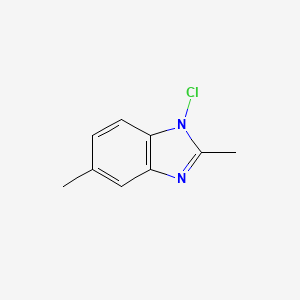
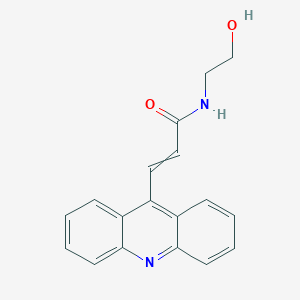
![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)

